N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C23H30N4O4 and its molecular weight is 426.517. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is the D1 protein of photosystem-II (PS-II) in Phalaris minor, a major weed of wheat crop . This protein plays a crucial role in the photosynthesis process, which is vital for the survival and growth of the plant.
Mode of Action
This compound interacts with the D1 protein of photosystem-II (PS-II) by binding at the Q B binding site . This binding blocks the electron transfer in photosynthesis, thereby inhibiting the process .
Biochemical Pathways
The inhibition of photosynthesis by this compound affects the energy production in the plant cells, leading to their death . This results in the effective control of the weed population in the wheat crop fields.
Pharmacokinetics
The compound has shown comparable activity to the reference herbicide (isoproturon) against phalaris minor , suggesting that it has sufficient bioavailability to exert its herbicidal effect.
Result of Action
The result of the action of this compound is the death of the Phalaris minor plants due to the inhibition of photosynthesis . This leads to the effective control of the weed population in the wheat crop fields.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4/c28-21(26-9-4-1-5-10-26)17-27-16-19(18-6-2-3-7-20(18)27)22(29)23(30)24-8-11-25-12-14-31-15-13-25/h2-3,6-7,16H,1,4-5,8-15,17H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOTXTDTXPWFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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